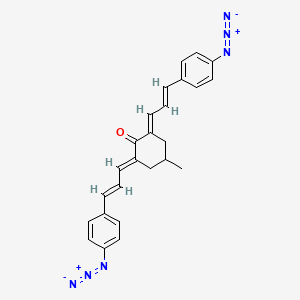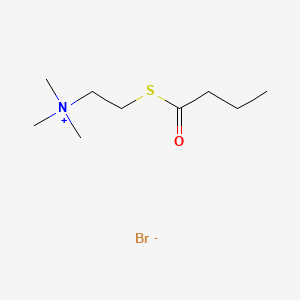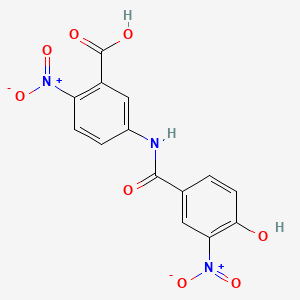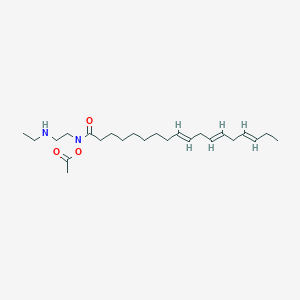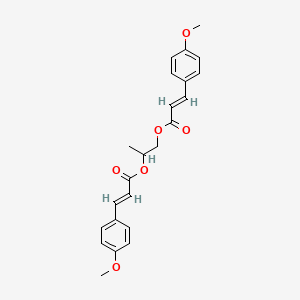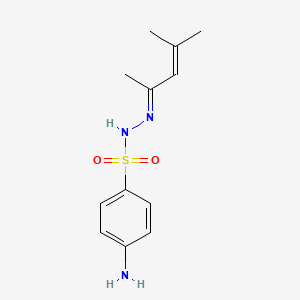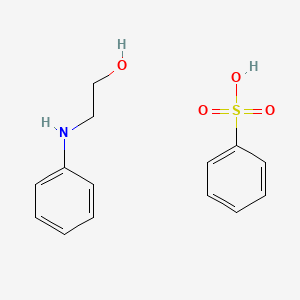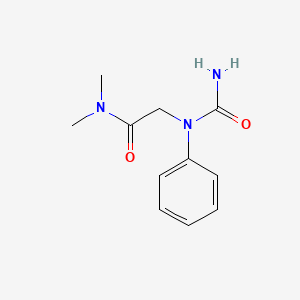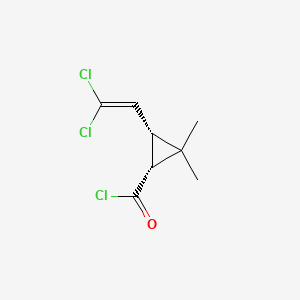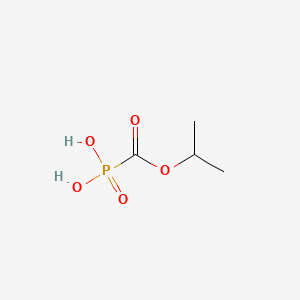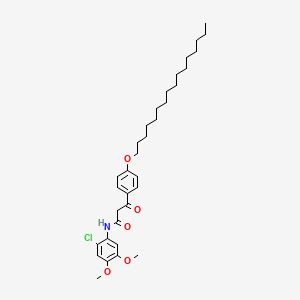![molecular formula C30H27Br6P B12679058 [[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide CAS No. 83929-72-0](/img/structure/B12679058.png)
[[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide is a complex organophosphorus compound. It is characterized by the presence of multiple bromomethyl groups attached to a phenyl ring, which is further bonded to a triphenylphosphonium moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a bromomethyl-substituted benzyl halide. The reaction is usually carried out in the presence of a polar organic solvent such as tetrahydrofuran (THF) at elevated temperatures. Microwave irradiation has also been employed to enhance the reaction efficiency, yielding the desired product in high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
[[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with nucleophiles, leading to the formation of new carbon-phosphorus bonds.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the phosphorus atom.
Elimination Reactions: Under certain conditions, elimination of hydrogen bromide can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like butyllithium for deprotonation, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with nucleophiles can yield a variety of phosphonium salts, while oxidation reactions may produce phosphine oxides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide is used as a precursor for the synthesis of other organophosphorus compounds. It is also employed in Wittig reactions to generate alkenes from carbonyl compounds .
Biology and Medicine
It can be used as a mitochondrial targeting agent, delivering therapeutic agents directly to the mitochondria .
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique reactivity makes it valuable for the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of [[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide involves its interaction with various molecular targets. The triphenylphosphonium moiety facilitates its uptake by mitochondria, where it can exert its effects. The bromomethyl groups can undergo nucleophilic substitution, leading to the formation of new chemical bonds and the release of bromide ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyltriphenylphosphonium Bromide: This compound is structurally similar but lacks the multiple bromomethyl groups.
Benzyltriphenylphosphonium Bromide: Similar in structure but with a benzyl group instead of the pentakis(bromomethyl)phenyl group.
Uniqueness
[[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide is unique due to the presence of multiple bromomethyl groups, which enhance its reactivity and versatility in chemical transformations. This makes it a valuable compound for advanced synthetic applications and research.
Eigenschaften
CAS-Nummer |
83929-72-0 |
|---|---|
Molekularformel |
C30H27Br6P |
Molekulargewicht |
897.9 g/mol |
IUPAC-Name |
[2,3,4,5,6-pentakis(bromomethyl)phenyl]methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C30H27Br5P.BrH/c31-16-25-26(17-32)28(19-34)30(29(20-35)27(25)18-33)21-36(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24;/h1-15H,16-21H2;1H/q+1;/p-1 |
InChI-Schlüssel |
VYSBPBFVWUKOFT-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CC2=C(C(=C(C(=C2CBr)CBr)CBr)CBr)CBr)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



